1-Hexylsulfinylhexane;hydrochloride
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Overview
Description
1-Hexylsulfinylhexane;hydrochloride is a chemical compound with the molecular formula C12H27ClOS. It is a sulfoxide derivative, which means it contains a sulfinyl functional group (R-S(=O)-R’).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexylsulfinylhexane;hydrochloride typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-hexylthiohexane using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidation reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Hexylsulfinylhexane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
1-Hexylsulfinylhexane;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 1-Hexylsulfinylhexane;hydrochloride involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1-Hexanesulfonic acid sodium salt: Similar in structure but contains a sulfonic acid group instead of a sulfinyl group.
1-Hexylthiohexane: The precursor sulfide used in the synthesis of 1-Hexylsulfinylhexane;hydrochloride.
Hexylsulfinylbenzene: Another sulfoxide derivative with a benzene ring instead of a hexane chain
Uniqueness
This compound is unique due to its specific sulfinyl functional group and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in various industries highlight its significance .
Properties
CAS No. |
924266-35-3 |
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Molecular Formula |
C12H27ClOS |
Molecular Weight |
254.86 g/mol |
IUPAC Name |
1-hexylsulfinylhexane;hydrochloride |
InChI |
InChI=1S/C12H26OS.ClH/c1-3-5-7-9-11-14(13)12-10-8-6-4-2;/h3-12H2,1-2H3;1H |
InChI Key |
DYWNTKNXZLPGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)CCCCCC.Cl |
Origin of Product |
United States |
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